![molecular formula C9H15NO B14366808 7a-Ethenyloctahydropyrano[2,3-b]pyrrole CAS No. 91443-94-6](/img/structure/B14366808.png)
7a-Ethenyloctahydropyrano[2,3-b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7a-Ethenyloctahydropyrano[2,3-b]pyrrole is a heterocyclic compound that features a fused pyrrole and pyran ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7a-Ethenyloctahydropyrano[2,3-b]pyrrole can be achieved through multicomponent reactions (MCRs), which are efficient and straightforward methods for constructing complex molecules. One common approach involves the use of a three-component reaction, where a pyrrole derivative is synthesized using aldehydes, nitroalkenes, and other reagents under catalytic conditions . Another method involves the Paal-Knorr pyrrole condensation, which uses 2,5-dimethoxytetrahydrofuran and various amines in the presence of a catalytic amount of iron (III) chloride in water .
Industrial Production Methods
Industrial production of this compound typically involves scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7a-Ethenyloctahydropyrano[2,3-b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole and pyran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines
Aplicaciones Científicas De Investigación
7a-Ethenyloctahydropyrano[2,3-b]pyrrole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7a-Ethenyloctahydropyrano[2,3-b]pyrrole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed bioactivity . The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[3,2-b]pyrrole: A related compound with similar structural features but different electronic properties.
Furo[2,3-b]pyrrole: Another heterocyclic compound with a fused furan ring instead of a pyran ring.
Thieno[2,3-b]pyrrole: Contains a fused thiophene ring, offering different reactivity and applications.
Uniqueness
7a-Ethenyloctahydropyrano[2,3-b]pyrrole is unique due to its fused pyrrole and pyran ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Propiedades
Número CAS |
91443-94-6 |
|---|---|
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
7a-ethenyl-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-b]pyrrole |
InChI |
InChI=1S/C9H15NO/c1-2-9-8(5-6-10-9)4-3-7-11-9/h2,8,10H,1,3-7H2 |
Clave InChI |
VXVCIUGXOMUFJI-UHFFFAOYSA-N |
SMILES canónico |
C=CC12C(CCCO1)CCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


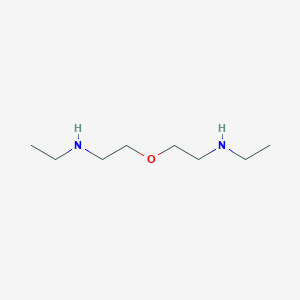
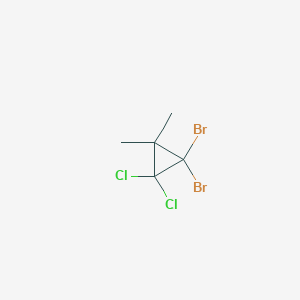
![1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one](/img/structure/B14366746.png)
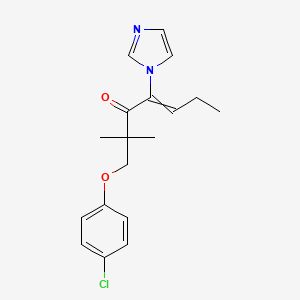
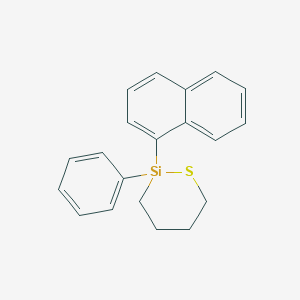
silanol](/img/structure/B14366759.png)
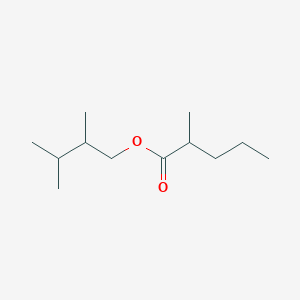
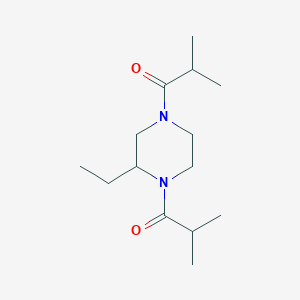
![2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14366776.png)
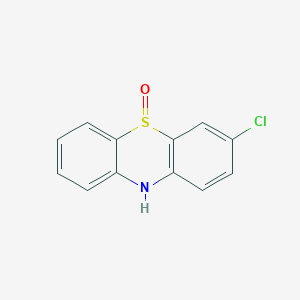
![2-(2-Chlorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14366784.png)
![Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]-](/img/structure/B14366792.png)
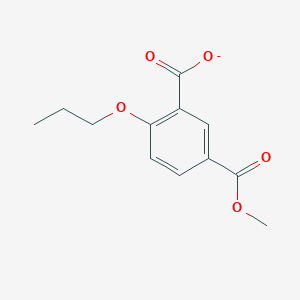
![1-Butyl-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14366797.png)
